molecular formula C16H24N2O4 B2476137 Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate CAS No. 1822431-00-4

Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate

Cat. No. B2476137
CAS RN: 1822431-00-4
M. Wt: 308.378
InChI Key: SZVQIXXGIFSJKL-UHFFFAOYSA-N
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Description

Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate, also known as Boc-Lys-OH, is a chemical compound used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis. Boc-Lys-OH is used in various research applications, including drug development and biochemical studies.

Scientific Research Applications

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the introduction of tert-butoxycarbonyl (Boc) groups into amino acids. The method, suitable for large-scale preparations, involves the in-situ generation of tert-butoxycarbonyl chloride (BocCl) from tert-butyl alcohol, COCl2, and pyridine at low temperatures, proving efficient for incorporating Boc groups into hindered amino acids with high yield (H. Vorbrüggen, 2008). Moreover, tert-butyl fluorocarbonate (Boc-F) is effectively used for synthesizing tert-butyl esters of N-protected amino acids, a reaction proceeding under mild conditions and at room temperature (A. Loffet et al., 1989).

Polymer Chemistry

In the realm of polymer chemistry, 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate and its catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives have been synthesized and evaluated for their effectiveness in acylation chemistry. These materials show self-activation via neighboring group effects, with kinetic studies highlighting their catalytic activity in the acylation of tert-butanol with acetic anhydride (Thiemo Mennenga et al., 2015).

Material Science

In material science, the application of tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate extends to the preparation of tert-butyl esters via palladium-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives. This novel protocol yields up to 94% by using palladium acetate and triphenylphosphine as the catalyst system, demonstrating the compound's versatility across various substrates, including benzenes, pyridines, and quinolines (Xinjian Li et al., 2014).

properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)12(11-7-9-17-10-8-11)18-14(20)22-16(4,5)6/h7-10,12H,1-6H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVQIXXGIFSJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=NC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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